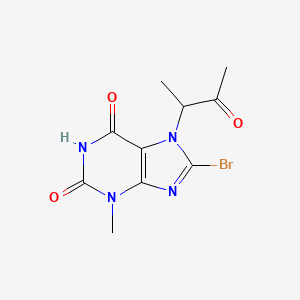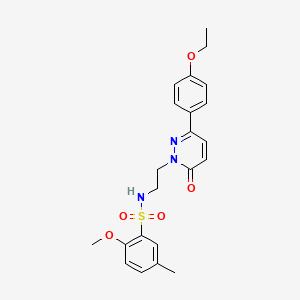
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has an ethoxyphenyl group, a methoxy-methylbenzenesulfonamide group, and an ethyl group attached to the pyridazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyridazine ring might be formed through a condensation reaction or a cyclization reaction. The ethoxyphenyl and methoxy-methylbenzenesulfonamide groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a heterocyclic ring, could impart interesting electronic properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyridazine ring might undergo electrophilic substitution reactions, while the ethoxy and methoxy groups might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, and its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Studies on the synthesis and properties of related sulfonamide compounds reveal methodologies for creating derivatives with potential biological activities. For instance, Chernykh, Gridasov, and Petyunin (1976) detailed the synthesis of ethyl esters and amides of 2H-1,2,4-benzothiadiazine-3-carboxylic acid 1,1-dioxide, highlighting procedures relevant to the development of sulfonamide-based molecules (V. Chernykh et al., 1976).
Biological Activities
Antimicrobial and Antitumor Activities
A study by Sarvaiya, Gulati, and Patel (2019) demonstrated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, suggesting the potential of sulfonamide derivatives in combating microbial infections (Nikulsinh Sarvaiya et al., 2019). Additionally, Abbassi and colleagues (2014) synthesized N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides, evaluating their antiproliferative and apoptotic activities against human tumor cell lines, indicating significant antitumor potential (N. Abbassi et al., 2014).
Catalytic and Photosensitizing Properties
Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its use as a reusable catalyst for oxidation reactions (M. Ghorbanloo, Ali Maleki Alamooti, 2017). Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives with new benzenesulfonamide groups, indicating their high singlet oxygen quantum yield and potential for photodynamic therapy applications (M. Pişkin et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-4-30-18-8-6-17(7-9-18)19-10-12-22(26)25(24-19)14-13-23-31(27,28)21-15-16(2)5-11-20(21)29-3/h5-12,15,23H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWSSDYVOWUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643426.png)
![3,4,5-trimethoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2643427.png)
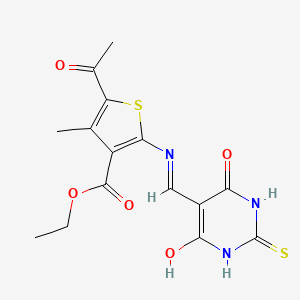
![N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643430.png)
![3-{[(2,5-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2643431.png)
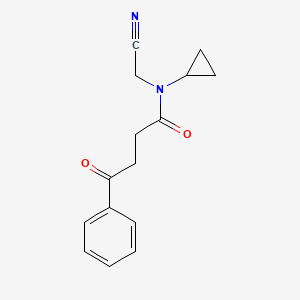
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}propanamide](/img/structure/B2643435.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2643437.png)
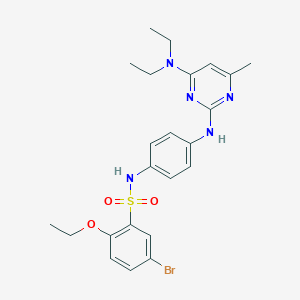
![3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride](/img/structure/B2643445.png)
![2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2643446.png)
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)

